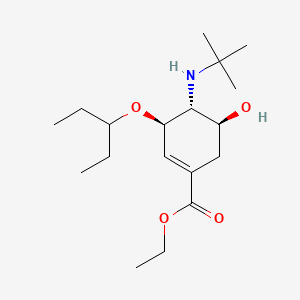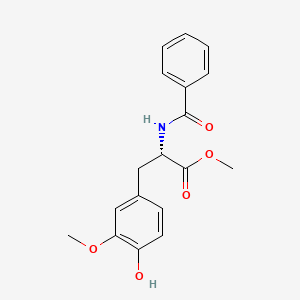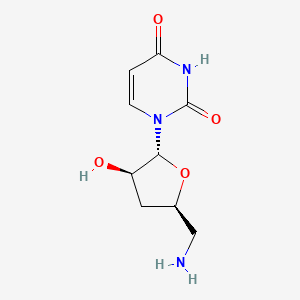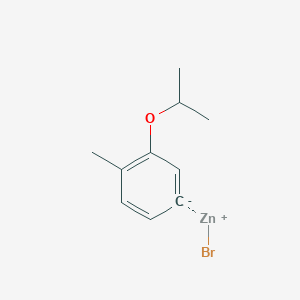
(3-i-Propyloxy-4-methylphenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-iso-propyloxy-4-methylphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions. This compound is known for its reactivity and versatility in organic synthesis, particularly in cross-coupling reactions. The presence of the zinc atom bonded to the aromatic ring makes it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-iso-propyloxy-4-methylphenyl)zinc bromide typically involves the reaction of (3-iso-propyloxy-4-methylphenyl) bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
(3-iso-propyloxy-4-methylphenyl) bromide+Zn→(3-iso-propyloxy-4-methylphenyl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of (3-iso-propyloxy-4-methylphenyl)zinc bromide involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps like purification through distillation or crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(3-iso-propyloxy-4-methylphenyl)zinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The zinc atom can be replaced by other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in reactions with (3-iso-propyloxy-4-methylphenyl)zinc bromide include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving (3-iso-propyloxy-4-methylphenyl)zinc bromide depend on the type of reaction. For example, in cross-coupling reactions, the major products are often biaryl compounds, while in oxidation reactions, phenols or quinones are formed.
Scientific Research Applications
(3-iso-propyloxy-4-methylphenyl)zinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used to modify biological molecules, aiding in the study of biochemical pathways.
Industry: The compound is used in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (3-iso-propyloxy-4-methylphenyl)zinc bromide exerts its effects involves the transfer of the phenyl group from the zinc atom to a target molecule. This transfer is facilitated by the presence of a catalyst, such as palladium, which activates the zinc-phenyl bond and allows for the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
(4-iso-propyloxy-3,5-dimethylphenyl)zinc bromide: This compound has a similar structure but with additional methyl groups on the aromatic ring.
(4-iso-propyloxy-2-methylphenyl)magnesium bromide: This is a Grignard reagent with a similar structure but contains magnesium instead of zinc.
Uniqueness
(3-iso-propyloxy-4-methylphenyl)zinc bromide is unique due to its specific substitution pattern on the aromatic ring and the presence of the zinc atom. This combination provides distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C10H13BrOZn |
|---|---|
Molecular Weight |
294.5 g/mol |
IUPAC Name |
bromozinc(1+);1-methyl-2-propan-2-yloxybenzene-4-ide |
InChI |
InChI=1S/C10H13O.BrH.Zn/c1-8(2)11-10-7-5-4-6-9(10)3;;/h4,6-8H,1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
WABVBAYJURMWJH-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=[C-]C=C1)OC(C)C.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-(4-Diethylamino-benzylidene)-6,10-dioxa-spiro[4.5]decane-7,9-dione](/img/structure/B14889616.png)

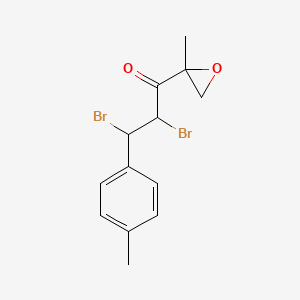
![3-Amino-2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14889642.png)
